1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline typically involves the reaction of appropriate starting materials under controlled conditions. One common method involves the cyclization of a precursor compound in the presence of a suitable catalyst . The reaction conditions often include specific temperatures and solvents to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems. These methods are designed to optimize the efficiency and scalability of the production process while maintaining stringent quality control standards .
Chemical Reactions Analysis
Types of Reactions: 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding quinoline derivatives.
Reduction: Reduction reactions can convert it into more saturated derivatives.
Substitution: It can undergo nucleophilic substitution reactions, particularly at the fluorine-substituted positions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions to achieve substitution reactions.
Major Products: The major products formed from these reactions include various quinoline and isoquinoline derivatives, which can have significant biological and pharmacological properties .
Scientific Research Applications
1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets within cells. It is believed to modulate the activity of certain enzymes and receptors, thereby influencing various biochemical pathways . The exact molecular targets and pathways are still under investigation, but preliminary studies suggest its potential role in modulating neurotransmitter systems .
Comparison with Similar Compounds
1-Ethyl-6,7-difluoro-1,4-dihydroquinoline: Similar in structure but differs in the degree of saturation and functional groups.
6,7-Difluoro-1,2,3,4-tetrahydroisoquinoline: Lacks the ethyl group at the 1-position, which may affect its biological activity.
1-Ethyl-6,7-dihydroxy-1,2,3,4-tetrahydroisoquinoline: Contains hydroxyl groups instead of fluorine atoms, leading to different chemical properties and reactivity.
Uniqueness: 1-Ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline is unique due to the presence of both ethyl and difluoro substituents, which confer distinct electronic and steric properties. These features can significantly influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .
Properties
IUPAC Name |
1-ethyl-6,7-difluoro-1,2,3,4-tetrahydroisoquinoline |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13F2N/c1-2-11-8-6-10(13)9(12)5-7(8)3-4-14-11/h5-6,11,14H,2-4H2,1H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JOZKZLOAWZMSPD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C2=CC(=C(C=C2CCN1)F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13F2N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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